4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide
Description
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Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(1-butyl-2-oxobenzo[cd]indol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O4S/c1-2-3-19-33-25-14-13-24(22-7-4-8-23(26(22)25)28(33)35)31-27(34)20-9-11-21(12-10-20)38(36,37)32(17-5-15-29)18-6-16-30/h4,7-14H,2-3,5-6,17-19H2,1H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBFBRLHPVXLBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure incorporates a sulfonamide functional group, which is known to exhibit diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures often act as inhibitors or modulators of various enzymes or receptors involved in disease pathways.
Biological Activity Overview
Recent studies have highlighted several key areas where this compound demonstrates significant biological activity:
- Anticancer Activity : Compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been documented, particularly through the activation of caspase pathways.
- Anti-inflammatory Effects : The presence of the sulfamoyl group suggests potential anti-inflammatory properties. In vitro studies have indicated that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, which could be beneficial in treating infections.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased caspase activity and PARP cleavage.
Case Study: Anti-inflammatory Effects
In a model of acute inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers. This was confirmed through histological analysis and cytokine profiling.
Toxicity Assessment
While the biological activities are promising, toxicity assessments are crucial for further development. Preliminary toxicity studies using zebrafish embryos indicated low toxicity levels, suggesting a favorable safety profile for further testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
